Methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at the 4-position, a 1H-pyrrol-1-yl substituent at the 3-position, and a methyl carboxylate group at the 2-position. The compound presents a unique structural arrangement that combines electron-withdrawing and electron-donating groups attached to a sulfur-containing aromatic ring system.
Basic Identification Parameters
The compound's identification data is summarized in Table 1, providing essential information for proper cataloging and reference. Table 1: Chemical Identity Information
Parameter
Details
CAS Number
175201-81-7 (also listed as 175210-81-7 in some references)
The compound belongs to several chemical categories including aliphatic heterocycles, aromatic heterocycles, heterocyclic compounds, esters, and nitriles, reflecting its complex structural elements and potential chemical versatility.
Physicochemical Properties
Understanding the physicochemical properties of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is crucial for predicting its behavior in various applications and developing appropriate handling protocols.
Physical Properties
The compound presents as a solid at room temperature with well-defined physical characteristics as outlined in Table 2. Table 2: Physical Properties
Property
Value
Method
Physical State (20°C)
Solid
Observed
Color
Not specified in literature
-
Melting Point
87°C
Experimental
Boiling Point
426.0 ± 45.0°C
Predicted
Density
1.30 ± 0.1 g/cm³
Predicted
Refractive Index
1.63
Experimental
The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of polar functional groups that can participate in dipole-dipole interactions and potential hydrogen bonding with surrounding molecules.
Chemical Properties
The chemical behavior of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is influenced by its multiple functional groups, each contributing distinct reactivity patterns. Table 3: Chemical Properties
Property
Value
Method
pKa
-5.83 ± 0.70
Predicted
Solubility
Soluble in common organic solvents (methanol, dichloromethane, etc.)
General for compound class
Stability
Store long-term in cool, dry place
Recommended storage conditions
Functional Groups
Cyano group, ester group, thiophene ring, pyrrole ring
Structural analysis
The predicted pKa value suggests that the compound is not readily ionizable under normal conditions. The presence of electron-withdrawing groups (cyano and ester) likely enhances the acidity of certain positions within the molecule, potentially influencing its reactivity in various chemical transformations.
Parameter
Classification/Value
GHS Classification
Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory system
Signal Word
Warning
Hazard Statements
H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Transport Classification
UN #: UN3276 Hazard Class: 6.1; Poison Packing Group: III
Proper handling procedures include working in well-ventilated areas, avoiding inhalation of dust/vapor, and wearing appropriate personal protective equipment to minimize exposure risks.
Parameter
Considerations
Temperature
Moderate temperatures (50-100°C) typically employed for similar heterocyclic syntheses
Solvents
Commonly used solvents include toluene, acetic acid, or mixtures thereof
Catalysts
Acid catalysts for esterification; metal catalysts may be used for certain coupling reactions
Purification
Crystallization from appropriate solvents (methanol, dichloromethane)
Yield Optimization
Reaction time, temperature, and catalyst loading are key parameters for optimization
The development of efficient, high-yielding synthetic routes remains an area for further research and development.
Related Compounds and Structural Analogs
Several structural analogs of methyl 4-cyano-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate have been reported, offering insights into structure-property relationships and potential applications.
Direct Structural Variants
Modifications to the core structure result in compounds with potentially different properties and applications. Table 6: Structural Analogs
Additional methyl groups at positions 2 and 5 of the pyrrole ring
3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Not specified
Free carboxylic acid instead of methyl ester
Methyl 3-amino-4-cyanothiophene-2-carboxylate
Not specified
Amino group instead of pyrrole group
4-Methylthiophene-2-carboxaldehyde
Not specified
Simpler thiophene derivative with different substitution pattern
These structural variants demonstrate the versatility of the thiophene scaffold and the potential for fine-tuning properties through strategic modification of substitution patterns.
Functional Relationships
Beyond direct structural analogs, the compound belongs to a broader family of heterocyclic compounds with similar functional elements and potential applications.
Thiophene-2-carboxylate derivatives: Compounds sharing the thiophene core with carboxylate functionality at the 2-position
Pyrrole-substituted heterocycles: Compounds featuring pyrrole groups attached to various heterocyclic cores
Cyano-substituted aromatics: Compounds incorporating cyano groups as electron-withdrawing substituents on aromatic or heteroaromatic rings
Understanding these relationships can guide the development of new compounds with enhanced properties or tailored functionalities.
Mass Molarity Calculator
mass of a compound required to prepare a solution of known volume and concentration
volume of solution required to dissolve a compound of known mass to a desired concentration
concentration of a solution resulting from a known mass of compound in a specific volume